(1R,4R,5R)-4-[4-(1,1-Dimethylheptyl)-2,6-dimethoxyphenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol common name
(1R,4R,5R)-4-[4-(1,1-Dimethylheptyl)-2,6-dimethoxyphenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol common name
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,4R,5R)-4-[4-(1,1-Dimethylheptyl)-2,6-dimethoxyphenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol, commonly known as HU-308 , is a synthetic, bicyclic cannabinoid that has garnered significant attention in the scientific community for its high selectivity as an agonist for the cannabinoid receptor 2 (CB2).[1][2][3] Unlike agonists that target the cannabinoid receptor 1 (CB1), which are associated with psychotropic effects, HU-308's specificity for the peripherally expressed CB2 receptor makes it a promising therapeutic candidate for a range of pathologies, including inflammatory conditions, pain, and neurodegenerative diseases, without inducing central nervous system side effects.[1][2][3][4] This technical guide provides a comprehensive overview of HU-308, including its pharmacological profile, experimental protocols for its evaluation, and its intricate signaling pathways.
Pharmacological Profile
HU-308 exhibits a distinct pharmacological profile characterized by its potent and selective activation of the CB2 receptor. This selectivity is the cornerstone of its therapeutic potential, allowing for targeted engagement of peripheral cannabinoid systems.
Receptor Binding and Efficacy
Quantitative analysis of HU-308's interaction with cannabinoid receptors reveals a significant preference for CB2 over CB1. This selectivity has been consistently demonstrated across various binding and functional assays.
| Parameter | Receptor | Value | Cell Line | Reference |
| Binding Affinity (Ki) | CB1 | > 10 µM | Transfected COS-7 Cells | [1][3] |
| CB2 | 22.7 ± 3.9 nM | Transfected COS-7 Cells | [1][3] | |
| Functional Efficacy (EC50) | CB2 (cAMP inhibition) | 5.57 nM | Transfected CHO Cells | [1] |
| CB2 (β-arrestin2 recruitment) | 530.4 nM | - | [5] | |
| CB2 (mini-Gαi recruitment) | 14.9 µM | - | [5] |
Pharmacodynamics
The in vivo effects of HU-308 are a direct consequence of its selective CB2 receptor agonism and are characterized by a lack of central psychoactivity.
| Pharmacodynamic Effect | Species | Model | Key Findings | Reference |
| Anti-inflammatory | Mouse | Adjuvant-Induced Arthritis | Reduced paw swelling and joint damage; restored Th17/Treg balance. | [6] |
| Mouse | Endotoxin-Induced Acute Lung Injury | Reduced systemic inflammation. | [7][8] | |
| Mouse | Proliferative Vitreoretinopathy | Preserved retinal tissue integrity. | [5] | |
| Analgesic | Rat | Hindpaw Incision (Postoperative Pain) | Exhibited antiallodynic activity. | |
| Hypotensive | Rat | Anesthetized Normotensive | Reduced blood pressure, an effect blocked by a CB2 antagonist. | [1][2][3][4] |
| Gastrointestinal | Mouse | - | Inhibited defecation. | [1][2][3][4] |
| Neuroprotective | Mouse | Huntington's Disease Model | Improved motor performance and was neuroprotective. | |
| Anti-osteoporotic | Mouse | Ovariectomy-Induced Bone Loss | Rescued bone loss. | [9][10] |
It is noteworthy that the enantiomer of HU-308, known as HU-433, exhibits a lower binding affinity for the CB2 receptor but demonstrates significantly higher potency in certain in vivo models, such as those for osteoporosis and inflammation.[9][10][11] This suggests a complex relationship between binding affinity and biological activity for this class of compounds.
Pharmacokinetics
Detailed pharmacokinetic studies on HU-308 are limited in the public domain. However, like many cannabinoid analogs, HU-308 is a highly lipophilic molecule, which may suggest poor aqueous solubility and potentially unfavorable oral pharmacokinetic properties.[5]
Synthesis
The synthesis of HU-308 has been reported, with a common route starting from (+)-α-pinene, which is converted to (1S)-(+)-myrtenol. This intermediate is then reacted with 5-(1,1-dimethylheptyl)resorcinol to yield HU-308.[9] Alternative synthetic routes for HU-308 and related cannabinoid compounds have also been described in patent literature.[12]
Experimental Protocols
A variety of in vitro and in vivo experimental protocols have been utilized to characterize the biological activities of HU-308.
In Vitro Assays
-
Receptor Binding Assays: Competitive binding assays are performed using cell membranes from cells (e.g., COS-7 or CHO) transfected with human CB1 or CB2 receptors. The displacement of a radiolabeled cannabinoid ligand (e.g., [³H]HU-243 or [³H]CP55,940) by increasing concentrations of HU-308 is measured to determine the binding affinity (Ki).[4][11]
-
cAMP Production Assay: To assess functional activity, CB2-transfected cells (e.g., CHO cells) are stimulated with forskolin to induce cyclic AMP (cAMP) production. The ability of HU-308 to inhibit this forskolin-stimulated cAMP production is measured, and the half-maximal effective concentration (EC50) is calculated.[1]
-
Western Blot Analysis for Signaling Pathways: To investigate downstream signaling, various cell types (e.g., naive CD4+ T cells, microglia) are treated with HU-308. Cell lysates are then subjected to SDS-PAGE and western blotting to detect the phosphorylation status of key signaling proteins such as JNK, AKT, Smad2, and STAT5.[6]
-
Cell Adhesion Assays: The anti-inflammatory effects of HU-308 on endothelial cells can be assessed using cell adhesion assays. Human liver sinusoidal endothelial cells (HLSECs) are treated with TNF-α to induce the expression of adhesion molecules (ICAM-1 and VCAM-1). The ability of HU-308 to inhibit the adhesion of neutrophils to the endothelial monolayer is then quantified.[13]
In Vivo Models
-
Adjuvant-Induced Arthritis (AIA) in Mice: AIA is induced by immunization with complete Freund's adjuvant. Mice are then treated with HU-308, and the severity of arthritis is assessed by measuring paw volume and histological analysis of the joints. Immune cell populations in the spleen and lymph nodes are analyzed by flow cytometry.[6]
-
Postoperative Pain Model in Rats: An incision is made on the plantar surface of the rat's hind paw. The development of mechanical allodynia is measured using von Frey filaments. The analgesic effect of HU-308 is determined by its ability to reverse this allodynia.
-
Endotoxin-Induced Acute Lung Injury in Mice: Mice are challenged with intranasal lipopolysaccharide (LPS) to induce lung inflammation. HU-308 is administered intravenously, and its effects on systemic and pulmonary inflammation are assessed by measuring cytokine levels in the plasma and bronchoalveolar lavage fluid, as well as by histological analysis of the lungs.[7][8]
Signaling Pathways
Activation of the CB2 receptor by HU-308 initiates a cascade of intracellular signaling events that mediate its diverse pharmacological effects. While classically known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, recent evidence suggests a more complex signaling profile.
Figure 1: Simplified signaling pathways activated by HU-308 upon binding to the CB2 receptor.
Recent studies have revealed that in primary human leukocytes, HU-308 can induce CB2 receptor coupling to both Gαi and Gαs proteins.[14] This dual coupling results in a complex regulation of cAMP levels and the activation of downstream effectors like CREB, leading to the secretion of both pro- and anti-inflammatory cytokines such as IL-6 and IL-10.[14] Furthermore, HU-308 has been shown to modulate the Th17/Treg balance in the context of autoimmune arthritis through the activation of JAK/STAT5 and TGF-β/SMAD signaling pathways.[6] In microglia, HU-308 can dampen the inflammatory response to stimuli like LPS and IFNγ by modulating MAPK signaling pathways, including JNK, ERK1/2, and p38.[5]
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory effects of HU-308 in an in vitro cell culture model.
Figure 2: Example workflow for assessing HU-308's effect on inflammatory gene expression.[15]
Conclusion
HU-308 stands out as a valuable research tool and a potential therapeutic agent due to its high selectivity for the CB2 receptor. Its ability to modulate immune responses and provide therapeutic benefits in various preclinical models of disease without the psychotropic effects associated with CB1 agonists underscores its potential. The detailed pharmacological profile, established experimental protocols, and emerging understanding of its complex signaling pathways provide a solid foundation for further research and development. Future investigations focusing on its pharmacokinetic properties and long-term safety will be crucial in translating the promising preclinical findings into clinical applications.
References
- 1. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cannabinoid receptor 2 selective agonist ameliorates adjuvant-induced arthritis by modulating the balance between Treg and Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selective CB2 Receptor Agonist, HU-308, Reduces Systemic Inflammation in Endotoxin Model of Pneumonia-Induced Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]
- 13. Pivotal Advance: Cannabinoid-2 receptor agonist HU-308 protects against hepatic ischemia/reperfusion injury by attenuating oxidative stress, inflammatory response, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
